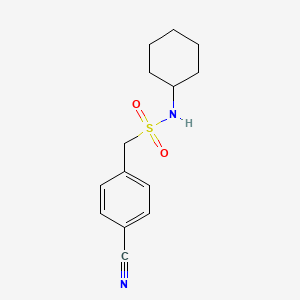1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide
CAS No.: 1036520-78-1
Cat. No.: VC8040726
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1036520-78-1 |
|---|---|
| Molecular Formula | C14H18N2O2S |
| Molecular Weight | 278.37 g/mol |
| IUPAC Name | 1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide |
| Standard InChI | InChI=1S/C14H18N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,11H2 |
| Standard InChI Key | XBSGBOGOGNQWJB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)C#N |
| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(2-cyanophenyl)-N-cyclohexylmethanesulfonamide, reflects its three core components:
-
Sulfonamide group (), a common pharmacophore in drug design.
-
Cyclohexyl substituent, contributing to lipophilicity and conformational rigidity.
-
2-Cyanophenyl ring, introducing electron-withdrawing properties and potential for π-π interactions.
The molecular formula is , with a canonical SMILES representation of C1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2C#N.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 278.37 g/mol | |
| Purity | 95% (AK Scientific) | |
| Solubility | Not reported | |
| Stability | Stable under standard conditions |
Synthesis and Manufacturing
Synthetic Pathways
While explicit synthetic routes are proprietary, VulcanChem suggests a multi-step process involving:
-
Sulfonylation: Reaction of methanesulfonyl chloride with a cyclohexylamine derivative.
-
Cyanophenyl Integration: Coupling via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Key challenges include optimizing yield while minimizing byproducts from the cyanophenyl group’s reactivity.
| Parameter | AK Scientific | Combi-Blocks |
|---|---|---|
| Skin Irritation | H315 | Not classified |
| Eye Irritation | H319 | Not classified |
| Respiratory Irritation | H335 | Not classified |
Applications in Research
Medicinal Chemistry
The sulfonamide group is pivotal in enzyme inhibition (e.g., carbonic anhydrase), though direct studies on this compound are lacking. Its structure aligns with small-molecule inhibitors targeting protein-protein interactions, as seen in patent WO2017214367A1 for menin-MLL inhibitors .
Material Science
The cyanophenyl moiety’s electron-deficient nature could stabilize charge-transfer complexes in organic semiconductors.
Analytical Characterization
Spectroscopic Methods
-
NMR: and spectra validate substituent positions.
-
Mass Spectrometry: ESI-MS confirms molecular weight via [M+H] peak at m/z 279.37.
Toxicological and Environmental Considerations
Acute Toxicity
AK Scientific reports symptoms including skin redness, ocular inflammation, and respiratory tract irritation . No carcinogenicity or mutagenicity data exist .
Ecotoxicity
Ecological impacts are unstudied, though sulfonamides generally pose biodegradability challenges .
Future Research Directions
-
Biological Screening: Assess kinase or protease inhibition potential.
-
Process Optimization: Improve synthetic efficiency and scalability.
-
Environmental Impact Studies: Evaluate biodegradation and bioaccumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume